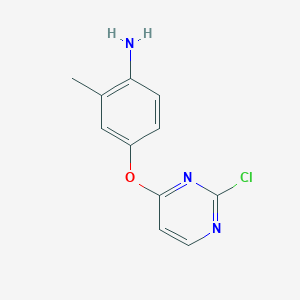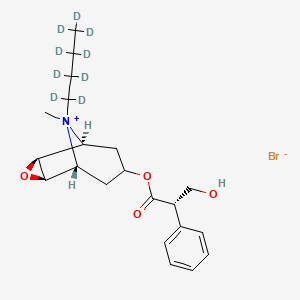
7-Bromo-4-chloro-6-(methylsulfonyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-4-chloro-6-(methylsulfonyl)quinoline: is a quinoline derivative characterized by the presence of bromine, chlorine, and a methylsulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline typically involves the following steps:
Starting Materials: The synthesis begins with quinoline as the core structure.
Bromination: Bromine is introduced at the 7th position of the quinoline ring.
Chlorination: Chlorine is then added at the 4th position.
Methylsulfonylation: Finally, a methylsulfonyl group is introduced at the 6th position.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).
Oxidation and Reduction: The methylsulfonyl group can participate in oxidation-reduction reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Utilized in the development of fluorescent probes for biological imaging.
Medicine:
Industry:
Material Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens and the methylsulfonyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
- 6-Bromo-4-chloro-2-methylquinoline
- 4-Bromo-6-chloro-2-methylquinoline
- 6-Bromo-4-chloro-7-methylquinoline
- 7-Bromo-2-chloro-4-methylquinoline
Comparison:
- Structural Differences: The position of the halogens and the methylsulfonyl group varies among these compounds.
- Chemical Properties: These structural differences can lead to variations in reactivity, stability, and biological activity.
- Uniqueness: 7-Bromo-4-chloro-6-(methylsulfonyl)quinoline is unique due to the specific arrangement of its substituents, which can impart distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
955879-84-2 |
|---|---|
Fórmula molecular |
C10H7BrClNO2S |
Peso molecular |
320.59 g/mol |
Nombre IUPAC |
7-bromo-4-chloro-6-methylsulfonylquinoline |
InChI |
InChI=1S/C10H7BrClNO2S/c1-16(14,15)10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3 |
Clave InChI |
HIOFZVQSMPFEHC-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC2=C(C=CN=C2C=C1Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Imidazo[1,2-a]pyridine,8-[(6-chloro-4-pyrimidinyl)oxy]-](/img/structure/B13864934.png)
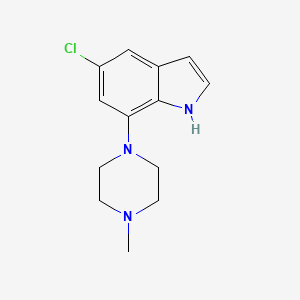
![3-O-tert-butyl 1-O-methyl 2-[(2-hydroxyphenyl)methyl]propanedioate](/img/structure/B13864945.png)

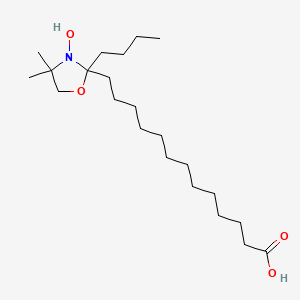
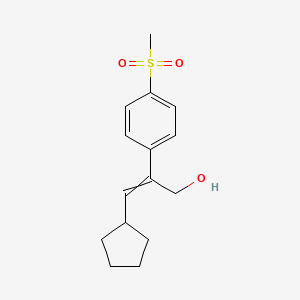
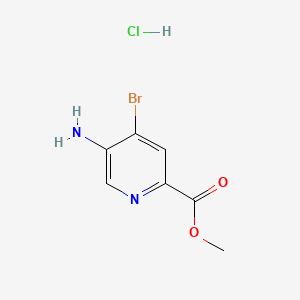
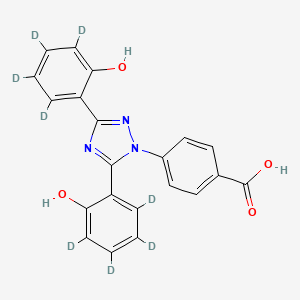
![(Z)-but-2-enedioic acid;N'-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]-N'-methylpentane-1,5-diamine](/img/structure/B13864962.png)
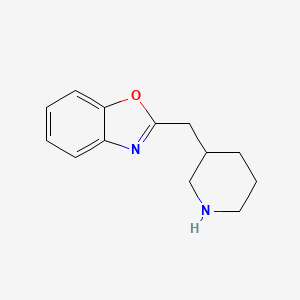
![(3S,8R,9S,10R,13S,14S,17S)-13,17-dimethyl-2,3,4,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13864974.png)
